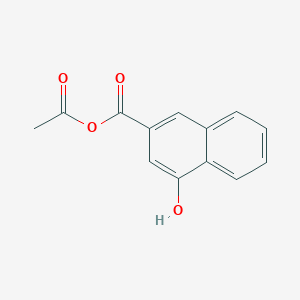
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is a chemical compound with the molecular formula C13H10O4 It is an anhydride formed from the reaction of 2-naphthalenecarboxylic acid and acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid typically involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+Acetic anhydride→2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired anhydride. The product is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-naphthalenecarboxylic acid and acetic acid.
Acetylation: Can react with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Acetylation: Alcohols, typically in the presence of a base or acid catalyst.
Aminolysis: Amines, usually under mild heating.
Major Products
Hydrolysis: 2-Naphthalenecarboxylic acid and acetic acid.
Acetylation: Esters of 2-naphthalenecarboxylic acid.
Aminolysis: Amides of 2-naphthalenecarboxylic acid.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-naphthalenecarboxylic acid moiety into various compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of various products such as acids, esters, or amides, depending on the nucleophile involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the anhydride functionality.
1-Naphthoic acid: Isomer of 2-naphthoic acid with the carboxylic acid group in a different position.
Acetic anhydride: A simpler anhydride used in similar types of reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is unique due to the presence of both the naphthalene ring and the anhydride functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H10O4 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
acetyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-13(16)10-6-9-4-2-3-5-11(9)12(15)7-10/h2-7,15H,1H3 |
Clave InChI |
BCIMVNPBJISARS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=O)C1=CC2=CC=CC=C2C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)


![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
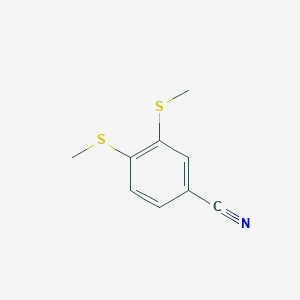
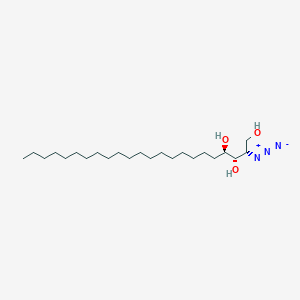
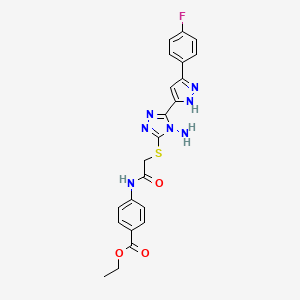
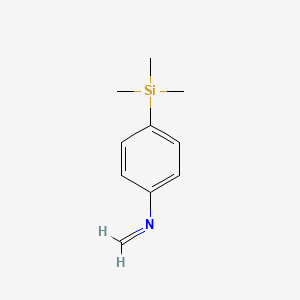
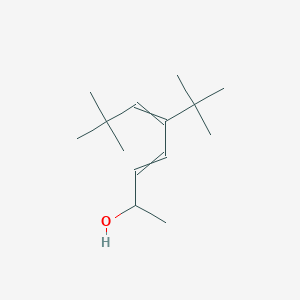
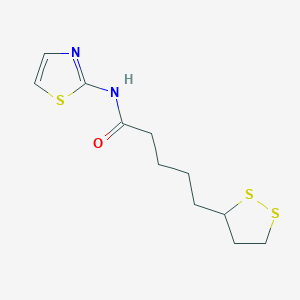
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
